molecular formula C11H9F3O3 B11867706 5-(Trifluoromethyl)chroman-3-carboxylic acid

5-(Trifluoromethyl)chroman-3-carboxylic acid

Cat. No.: B11867706
M. Wt: 246.18 g/mol
InChI Key: XOIKRKHYDQVWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)chroman-3-carboxylic acid is an organic compound that belongs to the class of chroman derivatives The presence of a trifluoromethyl group at the 5-position and a carboxylic acid group at the 3-position of the chroman ring makes this compound unique

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)chroman-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted chroman derivatives .

Scientific Research Applications

5-(Trifluoromethyl)chroman-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)chroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, further influencing the compound’s activity .

Comparison with Similar Compounds

    Coumarin-3-carboxylic acid: Similar in structure but lacks the trifluoromethyl group.

    Chroman-4-one derivatives: These compounds have a similar chroman ring but differ in the position and type of substituents.

Uniqueness: 5-(Trifluoromethyl)chroman-3-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the carboxylic acid group provides opportunities for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

5-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-2-1-3-9-7(8)4-6(5-17-9)10(15)16/h1-3,6H,4-5H2,(H,15,16)

InChI Key

XOIKRKHYDQVWHN-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC(=C21)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.